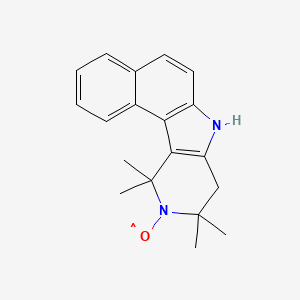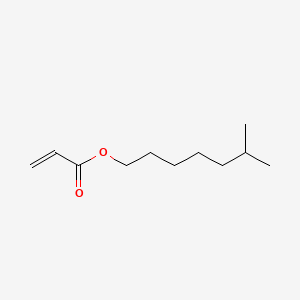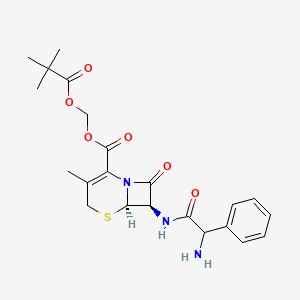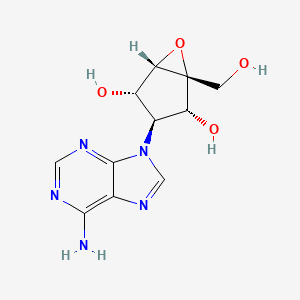
Molybdatesilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdatesilicate is a chemical compound with the molecular formula H4SiO4·12MoO3. It is known for its distinctive yellow color and is commonly used in various analytical and industrial applications. This compound is formed by the reaction of molybdate ions with silica under acidic conditions, resulting in the formation of silicomolybdic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molybdatesilicate can be synthesized by reacting molybdate ions with silica in an acidic medium. The reaction involves the following steps:
- Dissolve ammonium molybdate in water.
- Add silica to the solution.
- Adjust the pH to an acidic range using sulfuric acid.
- The reaction mixture is then heated to facilitate the formation of silicomolybdic acid .
Industrial Production Methods
In industrial settings, silicomolybdate is produced using similar methods but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure the consistent production of silicomolybdic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdatesilicate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: This compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligands such as phosphates and sulfates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions may produce lower oxidation state molybdenum compounds .
Applications De Recherche Scientifique
Molybdatesilicate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of silicomolybdate involves its ability to form complexes with various substrates. The molybdate ions in silicomolybdate can interact with silica and other compounds, leading to the formation of stable complexes. These interactions are facilitated by the acidic conditions under which silicomolybdate is typically used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tungstosilicic Acid: Similar to silicomolybdate, tungstosilicic acid is a heteropoly acid that contains tungsten instead of molybdenum.
Phosphomolybdic Acid: This compound contains phosphorus instead of silicon and is used in similar analytical applications.
Uniqueness
Molybdatesilicate is unique due to its specific interaction with silica, making it particularly useful in applications involving the detection and quantification of silica. Its distinctive yellow color also makes it easily identifiable in analytical procedures .
Propriétés
Numéro CAS |
11121-25-8 |
|---|---|
Formule moléculaire |
H2MoO7Si-2 |
Poids moléculaire |
238 g/mol |
Nom IUPAC |
dihydroxy(oxo)silane;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Mo.H2O3Si.4O/c;1-4(2)3;;;;/h;1-2H;;;;/q;;;;2*-1 |
Clé InChI |
NCHLZQHJBPDQQE-UHFFFAOYSA-N |
SMILES |
O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |
SMILES canonique |
O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |
Synonymes |
silicomolybdate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















